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Comparison with Other HaloPROTACs

HaloPROTAC-E represents an optimization over earlier versions. The following comparison details its

advantages.

HaloPROTAC Molecule Key Features and Improvements

| HalloPROTAC-E | Optimized probe; conjugate of a chloroalkane and a high-affinity VHL binder (VH298)
[1]. « Higher Potency: DC50 of 3—-10 nM for SGK3 and VPS34 [1]. « Greater Efficacy: Induced more
potent and greater steady-state degradation of Halo-tagged VPS34 than HaloPROTAC3 [1]. | |
HaloPROTACS3 | One of the first potent small-molecule HaloPROTACs [2]. ¢ Potency: DC50 of 19 + 1 nM
for GFP-HaloTag7 [2]. « Limitation: Less effective than HaloPROTAC-E at inducing degradation of
endogenous VPS34 [1]. | | HaloPROTAC1 & HaloPROTAC2 | Early designs with amide linkers [2]. ¢
Lower Efficacy: HaloPROTAC2 induced nearly 70% degradation at 2.5 pM, which is much less potent than

later versions [2]. |

Experimental Workflow for Selectivity Profiling
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The high selectivity of HaloPROTAC-E was confirmed through a detailed experimental workflow that
combined specialized cell lines, treatment, and quantitative mass spectrometry. The process can be visualized

as follows:
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The key components of this workflow are:

¢ Cell Line Generation: Researchers used CRISPRI/Cas9 gene editing to fuse the HaloTag7 to the N-
terminus of VPS34 in HEK293 cells, creating a model system to study the endogenous protein [1].

e Treatment and Analysis: The knock-in cells were treated with HaloPROTAC-E, and the proteome
was analyzed using quantitative global proteomics (likely using mass spectrometry techniques like
TMT or SILAC) [1]. This method allows for the simultaneous measurement of the abundance of
thousands of proteins.

¢ Key Experimental Detail: The study specifically used a homozygous Halo-VPS34 knock-in clone
(Clone 56) for these experiments, ensuring that all copies of the VPS34 protein were tagged and

could be targeted [1].

Interpretation of Selectivity Data
The finding that HaloPROTAC-E induces degradation of the entire VPS34 complex (VPS34, VPS15,
Beclinl, ATG14) is significant. It indicates that:

¢ HaloPROTAC-E is effectively degrading the Halo-tagged VPS34 subunit.

¢ This degradation then leads to the co-degradation of its native binding partners, as these proteins
exist in a stable complex [1].

e This result validates that the system is working as intended to disrupt the entire protein complex.

Based on the available data, HaloPROTAC-E is a highly selective chemical tool for degrading Halo-
tagged proteins. Its optimized design offers superior potency and efficiency for inducing rapid and complete

protein knockdown in a research setting.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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